molecular formula C8H15Cl2N3O B1461861 2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride CAS No. 2034153-26-7

2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Cat. No. B1461861
M. Wt: 240.13 g/mol
InChI Key: QHVFOIUAHGKKGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a significant area of research in organic chemistry . A variety of methods have been developed for the synthesis of pyrazole derivatives, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular formula of “2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is C8H14ClN3O . The average mass is 240.130 Da and the monoisotopic mass is 239.059219 Da .


Physical And Chemical Properties Analysis

“2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” is a white, crystalline solid that is highly soluble in water and other organic solvents. The molecular weight is 203.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Morpholine Derivatives in Research

Morpholine derivatives exhibit a broad spectrum of pharmacological profiles due to their presence in various organic compounds designed for diverse activities. The morpholine ring, characterized by a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom, is integral to compounds developed for chemical designing aimed at pharmacological activities. This review emphasizes the significance of morpholine derivatives in pharmacology, highlighting their applications in designing novel compounds with potential biological activities (Asif & Imran, 2019).

Pyrazole Derivatives in Research

Pyrazole derivatives, including those substituted with methyl groups, are known for their potent medicinal properties across a wide spectrum of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The synthesis of pyrazole derivatives, their biological activities, and the potential for novel drug design are extensively discussed, highlighting the importance of the pyrazole moiety in medicinal chemistry (Dar & Shamsuzzaman, 2015); (Sharma et al., 2021).

Safety And Hazards

The safety and hazards of “2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride” are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-6-4-7(11-10-6)8-5-9-2-3-12-8;;/h4,8-9H,2-3,5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFOIUAHGKKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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